

JNK-IN-8: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Acat-IN-8
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JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in a variety of cellular processes, including stress responses, apoptosis, and inflammation.[1][2] This guide provides a comprehensive overview of JNK-IN-8, including its mechanism of action, biochemical and cellular activities, and its application in cancer research.

Chemical and Physical Properties

JNK-IN-8, also known as JNK Inhibitor XVI, is a synthetic organic molecule with the chemical formula $C_{29}H_{29}N_7O_2$ and a molecular weight of 507.6 g/mol .[1][3] It is soluble in DMSO.[4]

| Property | Value |
|-------------------|----------------------|
| Chemical Formula | $C_{29}H_{29}N_7O_2$ |
| Molecular Weight | 507.6 g/mol [1] |
| CAS Number | 1410880-22-6[1] |
| Alternative Names | JNK Inhibitor XVI[1] |

Mechanism of Action

JNK-IN-8 is a covalent inhibitor that irreversibly binds to a conserved cysteine residue in the ATP-binding site of JNK isoforms.[5][6] Specifically, it targets cysteine 116 (C116) in JNK1 and JNK2, and cysteine 154 (C154) in JNK3.[5] This covalent modification blocks the kinase activity of JNKs, thereby inhibiting the phosphorylation of their downstream substrates, such as c-Jun.

[1][4] The irreversible nature of its binding provides a prolonged and potent inhibition of the JNK signaling pathway.

Biochemical and Cellular Activity

JNK-IN-8 exhibits high potency against all three JNK isoforms, with IC50 values in the low nanomolar range.[1][4][7] Its efficacy has been demonstrated in various cell lines, where it inhibits c-Jun phosphorylation and displays cytotoxic effects, particularly in cancer cells.

Table 1: Biochemical Activity of JNK-IN-8

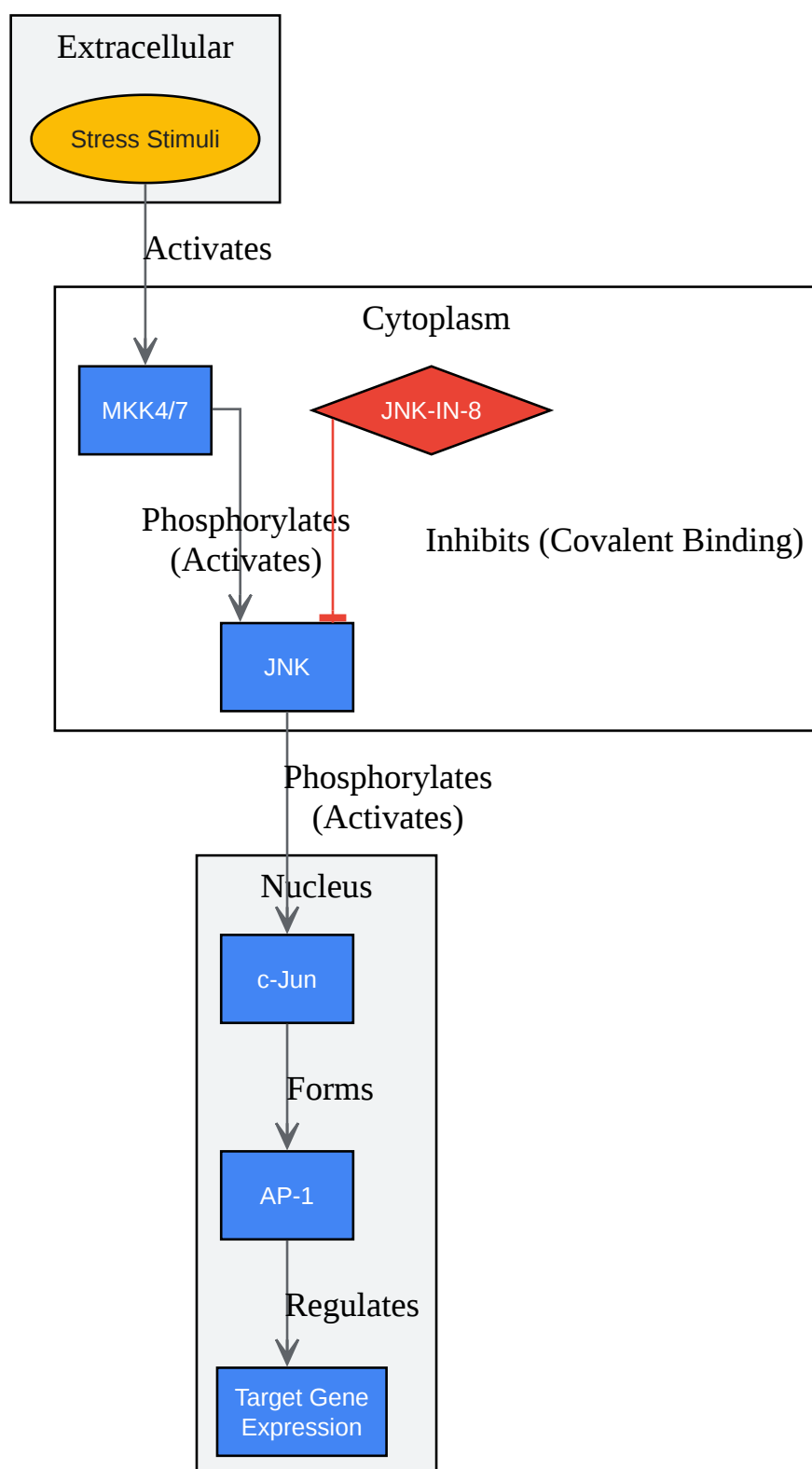
| Target | IC50 (nM) |
|--------|------------|
| JNK1 | 4.7[7][8] |
| JNK2 | 18.7[7][8] |
| JNK3 | 1.0[7][8] |

Table 2: Cellular Activity of JNK-IN-8

| Cell Line | Assay | EC50 (nM) | Reference |
|-----------|-----------------------|-----------|-----------|
| HeLa | c-Jun Phosphorylation | 486 | [7][8] |
| A375 | c-Jun Phosphorylation | 338 | [7][8] |

JNK Signaling Pathway and Inhibition by JNK-IN-8

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by various stress stimuli, leading to the activation of downstream transcription factors and subsequent cellular responses. JNK-IN-8 effectively blocks this pathway at the level of JNK itself.



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Caption: JNK signaling pathway and the inhibitory action of JNK-IN-8.

Applications in Triple-Negative Breast Cancer (TNBC) Research

Recent studies have highlighted the potential of JNK-IN-8 as a therapeutic agent for Triple-Negative Breast Cancer (TNBC).^[5] It has been shown to suppress tumor growth both in vitro and in vivo.^[5] The anti-cancer effects of JNK-IN-8 in TNBC are linked to the activation of TFEB- and TFE3-mediated lysosome biogenesis and autophagy.^[5]

Experimental Findings in TNBC:

- **Reduced Cell Viability:** JNK-IN-8 decreases the viability of TNBC cell lines in a dose-dependent manner.^[5]
- **Inhibition of Colony Formation:** The inhibitor effectively suppresses the colony-forming ability of TNBC cells.^[5]
- **In Vivo Efficacy:** In patient-derived xenograft (PDX) models, JNK-IN-8 administration led to a reduction in tumor growth.^[5]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of JNK-IN-8.

Cell Viability Assay (e.g., CellTiter-Glo®)

- **Cell Seeding:** Plate TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in 384-well plates at an appropriate density.
- **Treatment:** After cell adherence, treat the cells with a serial dilution of JNK-IN-8 (e.g., 0.88–5 $\mu\text{mol/L}$) for 72 hours.^[5]
- **Lysis and Luminescence Reading:** Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
- **Data Analysis:** Measure luminescence using a plate reader and normalize the data to vehicle-treated controls to determine the effect on cell viability.

Clonogenic Assay

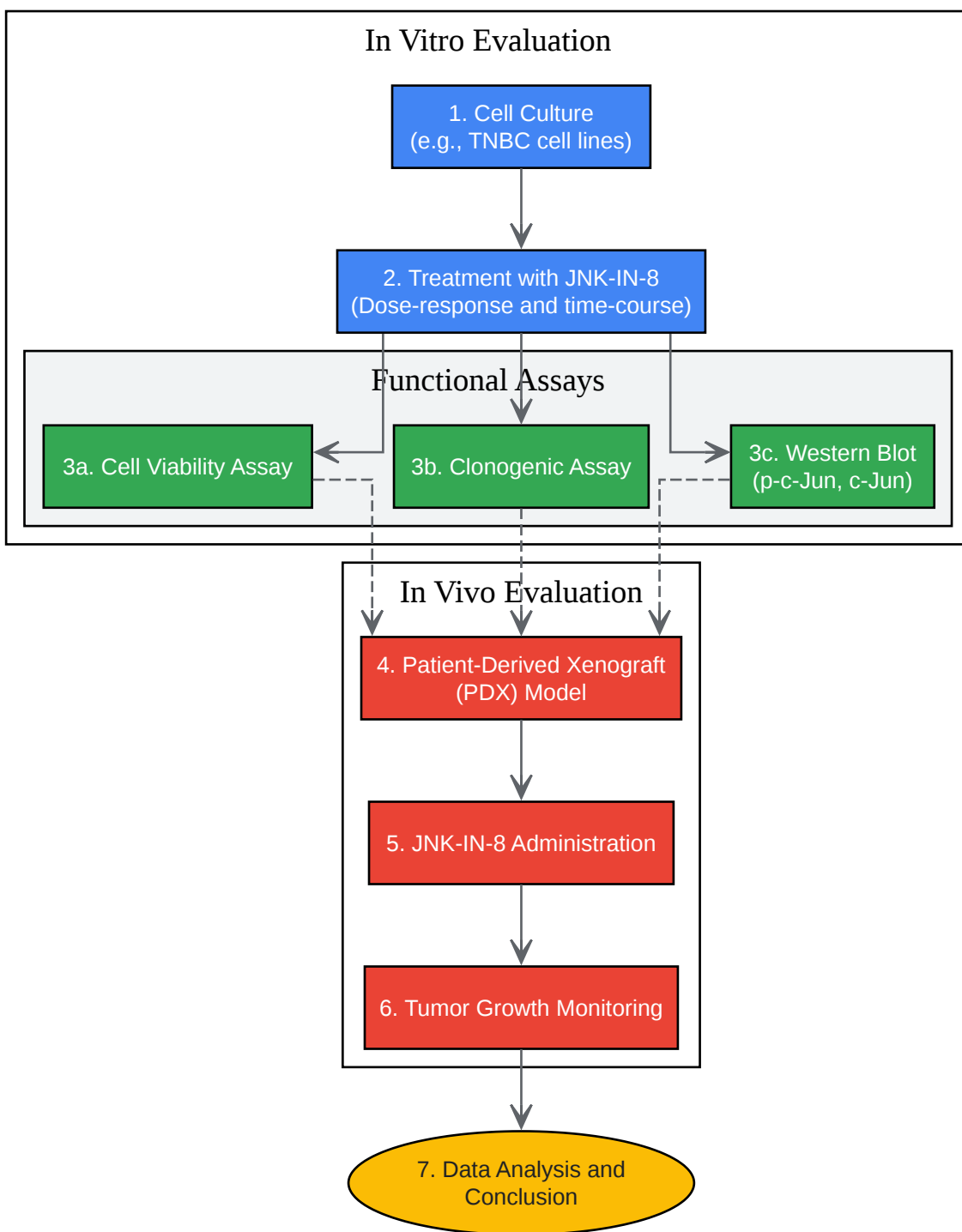
- **Cell Seeding:** Seed a low number of TNBC cells in 6-well plates.
- **Treatment:** Treat the cells with JNK-IN-8 at various concentrations.
- **Incubation:** Allow the cells to grow for a period sufficient for colony formation (typically 1-2 weeks), replacing the media with fresh inhibitor-containing media as needed.
- **Staining and Quantification:** Fix the colonies with methanol and stain with crystal violet. Count the number of colonies to assess the long-term proliferative potential of the cells.

Western Blotting for c-Jun Phosphorylation

- **Cell Treatment:** Treat cells (e.g., HeLa, A375) with JNK-IN-8 for a specified time.
- **Cell Lysis:** Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates.
- **SDS-PAGE and Transfer:** Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- **Immunoblotting:** Probe the membrane with primary antibodies against phosphorylated c-Jun (p-c-Jun) and total c-Jun, followed by incubation with appropriate secondary antibodies.
- **Detection:** Visualize the protein bands using a chemiluminescence detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of JNK-IN-8 in a cancer cell line.



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Caption: A typical experimental workflow for evaluating JNK-IN-8.

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